7-AZAISATOIC ANHYDRIDE

Description

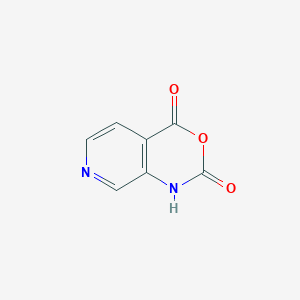

Structure

3D Structure

Properties

Molecular Formula |

C7H4N2O3 |

|---|---|

Molecular Weight |

164.12 g/mol |

IUPAC Name |

1H-pyrido[3,4-d][1,3]oxazine-2,4-dione |

InChI |

InChI=1S/C7H4N2O3/c10-6-4-1-2-8-3-5(4)9-7(11)12-6/h1-3H,(H,9,11) |

InChI Key |

CRQKHMDIYZJEGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C(=O)OC(=O)N2 |

Origin of Product |

United States |

Historical Trajectories and Evolution of Its Synthetic Role

The exploration of aza-analogs of isatoic anhydride (B1165640), including 7-azaisatoic anhydride, is an extension of the well-established chemistry of isatoic anhydride itself. Isatoic anhydrides are known to be exceptionally versatile reagents for preparing a variety of heterocyclic systems. researchgate.net The introduction of a nitrogen atom into the benzene (B151609) ring to form the pyridine (B92270) moiety in this compound modifies the electronic properties and reactivity of the molecule, opening new avenues for synthetic exploration.

Initially, the synthesis and reactions of azaisatoic anhydrides were investigated to create novel heterocyclic scaffolds. researchgate.net Early methods involved the cyclization of corresponding aminonicotinic acids. researchgate.net For instance, 1H-pyrido-[2,3-d]1,3-oxazine-2,4-dione and its isomer 1H-pyrido-[3,2-d]1,3-oxazine-2,4-dione were synthesized from the respective 3-aminopicolinic acid and 2-aminonicotinic acid. researchgate.net

The evolution of its role has seen a shift from fundamental reactivity studies to targeted applications. A significant area of application is in the synthesis of 7-azaindole (B17877) and pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are recognized as important pharmacophores. rsc.orgfrontiersin.org The 7-azaindole core, for example, is a key component in a series of potent and selective IKK2 inhibitors. nih.gov More recently, the utility of this compound derivatives has expanded into advanced fields like PET (Positron Emission Tomography) imaging, where radiofluorinated versions serve as prosthetic groups for preparing PET tracers. acs.orgnih.gov This demonstrates a clear trajectory from a laboratory curiosity to a sophisticated tool in medicinal and diagnostic chemistry.

Fundamental Principles Governing Its Reactivity and Utility

Pathways to the this compound Core

The construction of the fundamental this compound scaffold, chemically known as 1H-pyrido[2,3-d] Current time information in Богородский район, RU.tsijournals.comoxazine-2,4-dione, is achieved through several key synthetic routes.

Cyclization of 2-Aminonicotinic Acid Derivatives

A primary and widely utilized method for synthesizing the this compound core involves the cyclization of 2-aminonicotinic acid and its derivatives. This transformation is typically achieved using phosgenating agents. For instance, the reaction of 2-aminonicotinic acid with triphosgene in the presence of a base like sodium carbonate can yield this compound. google.com A similar approach involves treating 2-aminonicotinic acid with an excess of thionyl chloride. researchgate.net

In a more specific example, 2,6-dihalonicotinic acids can be first regioselectively aminated at the C2 position. The resulting 2-alkylamino-6-halonicotinic acid intermediates are then cyclized using triphosgene in a solvent like 1,4-dioxane (B91453) under reflux conditions to produce 1-alkylamino-7-halo-8-azaisatoic anhydrides. nih.govacs.org This two-step process allows for the introduction of substituents on the nitrogen atom of the anhydride ring.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 2-Aminonicotinic acid | Triphosgene, Sodium Carbonate | This compound | Not specified | google.com |

| 3-N-Boc amino pyridine-2-carboxylic acid | Thionyl Chloride | N-Boc-7-azaisatoic anhydride | Good | researchgate.net |

| 6-chloro-2-(methylamino)nicotinic acid | Triphosgene | 7-Chloro-1-methyl-7-azaisatoic anhydride | 80 | nih.gov |

Heterocyclization through Reaction with Trimethylsilyl (B98337) Azide (B81097)

An alternative pathway to azaisatoic anhydride scaffolds involves the heterocyclization of pyridine-dicarboxylic anhydrides with trimethylsilyl azide. tsijournals.com This method leverages the ability of trimethylsilyl azide to introduce a nitrogen atom into the anhydride ring. tsijournals.comscribd.com The reaction of 2,3-pyridinedicarboxylic anhydride with trimethylsilyl azide can lead to the formation of this compound (also referred to as 3-azaisatoic anhydride in some literature). tsijournals.comresearchgate.net The reaction conditions, including the solvent, can influence the isomeric product distribution. researchgate.net Microwave-assisted synthesis using trimethylsilyl azide on a solid support like basic alumina (B75360) has been shown to be an efficient, one-pot protocol for producing isatoic anhydrides in excellent yields. tsijournals.com

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| Pyridine-2,3-dicarboxylic anhydride | Trimethylsilyl azide | Refluxing chloroform | 3-Azaisatoic anhydride | Not specified | tsijournals.comresearchgate.net |

| Carboxylic anhydride (general) | Trimethylsilyl azide, basic alumina | Microwave irradiation (540 W, 5 min) | Isatoic anhydride | Excellent | tsijournals.com |

Advanced Synthetic Routes to Azaisatoic Anhydride Scaffolds

More advanced and specialized synthetic routes have also been developed. One such method involves a sulfur-ylide mediated carbonyl homologation, although this can sometimes result in the formation of azaisatoic anhydride as a competing side product. whiterose.ac.uk Another approach utilizes the reaction of methyl 2-(phenylamino)pyridine-3-carboxylate with trichloromethyl chloroformate (TCF) in 1,2-dichloroethane (B1671644) to yield N-phenyl-3-azaisatoic anhydride in high yield. researchgate.net This methodology has been extended to a variety of N-aryl- and N-alkyl-substituted methyl aminopyridine-3-carboxylates. researchgate.net

Strategic Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups at different positions, enhancing its utility as a versatile building block.

N-Substitution and Ring-Position Functionalization

The nitrogen atom of the oxazine-2,4-dione ring can be readily substituted. As mentioned earlier, starting from N-substituted 2-aminonicotinic acids allows for the direct synthesis of N-substituted 7-azaisatoic anhydrides. nih.govacs.org For instance, N-alkyl-substituted derivatives have been prepared using this strategy. researchgate.net

Functionalization of the pyridine ring of the this compound scaffold is also a key strategy. For example, starting from 7-carboxy-N-methylisatoic anhydride, the oxazinone ring can be opened with sodium tert-butoxide, followed by selective hydrolysis to yield a 7-carboxy aminoester precursor, which can then be further functionalized. rsc.org Another strategy involves the introduction of a propionyl chain at the 5-position of the pyridine ring through a sequence of selective iodination and a Heck cross-coupling reaction. rsc.org

Halogenation and Subsequent Cross-Coupling Reactions at the 7-Position

The introduction of a halogen atom, particularly at the 7-position (C6 of the pyridine ring), provides a handle for a wide array of cross-coupling reactions, significantly expanding the chemical space accessible from this compound. The synthesis of 7-halo-8-azaisatoic anhydrides is typically achieved by starting from the corresponding 2,6-dihalonicotinic acids. nih.govacs.org

These halogenated derivatives are valuable precursors for introducing further diversity. For example, Suzuki-Miyaura cross-coupling reactions can be employed to substitute the halogen at the 6-position. researchgate.net While not directly on this compound itself, related 7-azaindole (B17877) systems demonstrate the utility of a trifloxy group at the 6-position (equivalent to the 7-position in this compound) for various cross-coupling reactions to introduce diverse substituents. nih.gov This highlights the potential for similar transformations on the 7-halo-7-azaisatoic anhydride scaffold. Furthermore, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" has been utilized with functionalized this compound derivatives for conjugation with other molecules. nih.govacs.org

Introduction of Bioconjugatable Moieties

This compound and its analogs are valuable scaffolds for creating bioconjugatable reagents. Their utility stems from the anhydride's reactivity towards nucleophiles, which allows for the covalent attachment of the scaffold to biomolecules like proteins and peptides. nih.govrsc.orgacs.org This is particularly relevant in the development of prosthetic groups for positron emission tomography (PET) imaging, where a radionuclide is linked to a biologically active molecule. nih.govacs.org

Amine-Reactive Conjugation

The azaisatoic anhydride ring readily undergoes acylation reactions with primary and secondary amines. This reaction results in the opening of the anhydride ring and the formation of a stable 2-aminonicotinamide derivative, with carbon dioxide as the sole byproduct. rsc.org This "self-cleaning" property is highly advantageous in bioconjugation. rsc.org For instance, 1-alkylamino-7-[¹⁸F]fluoro-8-azaisatoic anhydrides ([¹⁸F]AFAs) have been developed as versatile building blocks for radiofluorination. nih.govacs.org

The efficiency of this conjugation is influenced by reaction conditions. Studies on the acylation of n-butylamine with an [¹⁸F]AFA derivative showed that while the reaction proceeds in aqueous media, the radiochemical conversion (RCC) was significantly improved by performing the reaction in a buffered solution at a slightly basic pH of 8.7. acs.org

Click Chemistry Moieties

To enable more specific and bioorthogonal conjugation strategies, functional groups suitable for "click chemistry" can be incorporated into the azaisatoic anhydride structure. nih.govacs.org This is typically achieved by using a functionalized amine during the initial synthesis of the 2-aminonicotinic acid precursor.

For example, by using propargylamine (B41283) in the reaction with 2,6-dihalonicotinic acid, an alkyne-functionalized azaisatoic anhydride is produced. nih.govacs.org This alkyne-containing prosthetic group can then be conjugated to an azide-modified biomolecule via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.govacs.org Conversely, starting with an azido-functionalized amine yields an azide-bearing azaisatoic anhydride, which can be reacted with an alkyne-containing molecule. acs.org

A study demonstrated the successful CuAAC reaction of an alkyne-substituted [¹⁸F]azaisatoic acid intermediate with benzyl (B1604629) azide, achieving a radiochemical conversion of 77 ± 2%. acs.org Similarly, an azido-substituted [¹⁸F] intermediate was reacted with phenylacetylene, yielding the corresponding triazole in 88 ± 6% RCC. acs.org

Other Bioconjugatable Derivatives

Beyond PET applications, azaisatoic anhydrides have been functionalized for other biological purposes, such as selective RNA analysis. rsc.org In one study, 8-azaisatoic anhydride was functionalized with a biotin-peg4-disulfide moiety. rsc.org The synthesis involved preparing a tert-butylaminoester precursor, which was then coupled to the biotin-containing linker before cyclization to form the final functionalized anhydride. rsc.org This approach highlights the modularity of the synthetic route, allowing for the introduction of diverse functional payloads.

The table below details examples of bioconjugation reactions using functionalized this compound analogs.

| Azaisatoic Anhydride Derivative | Conjugation Partner | Reaction Type | Result (RCC/Yield) | Reference |

|---|---|---|---|---|

| [¹⁸F]1-Butyl-7-fluoro-8-azaisatoic anhydride | n-Butylamine | Acylation | >90% | acs.org |

| [¹⁸F]1-Butyl-7-fluoro-8-azaisatoic anhydride | Piperidine | Acylation | 19% | acs.org |

| [¹⁸F]Alkyne-substituted azaisatoic acid intermediate | Benzyl azide | CuAAC Click Chemistry | 77% | acs.org |

| [¹⁸F]Azido-substituted azaisatoic acid intermediate | Phenylacetylene | CuAAC Click Chemistry | 88% | acs.org |

| 7-carboxy-azaisatoic anhydride derivative | Biotin-peg4-disulfide moiety | Amide coupling / Cyclization | 10-11% (overall) | rsc.org |

Mechanistic Aspects of 7 Azaisatoic Anhydride Reactivity

Nucleophilic Acyl Substitution Reactions Mediated by 7-Azaisatoic Anhydride (B1165640)

The reaction of 7-azaisatoic anhydride with amines, known as aminolysis, is a robust method for forming amide bonds. libretexts.orglibretexts.org This process is highly valuable in chemical synthesis for creating peptides and other amide-containing structures. The reaction involves the nucleophilic attack of a primary or secondary amine on a carbonyl carbon of the anhydride. libretexts.orgreactory.app This is followed by the collapse of the tetrahedral intermediate and the opening of the anhydride ring to yield an amide and a carboxylate byproduct. crunchchemistry.co.uklibretexts.org

Research has demonstrated that substituted 7-azaisatoic anhydrides are effective acylating agents for amines. nih.gov For instance, 1-alkylamino-7-[¹⁸F]fluoro-8-azaisatoic anhydrides have been used for radiolabeling via acylation. nih.gov These compounds show preferential acylation of the more reactive or sterically accessible amine when presented with a mixture, highlighting the chemoselectivity of the reaction. nih.gov

In competitive experiments, the reactivity of various amino acid esters towards acylation by a specific this compound derivative was evaluated. The results indicate differences in acylation efficiency based on the structure of the amino acid ester.

| Amino Acid Ester | Acylated Product Yield (%) |

|---|---|

| Gly-OMe | 94 ± 1 |

| Ala-OMe | 89 ± 2 |

| Val-OMe | 75 ± 3 |

| Leu-OMe | 85 ± 2 |

| Phe-OMe | 81 ± 4 |

This table presents the percentage of acylated product formed in competition with n-butylamine for conjugation with [¹⁸F]fluoro-8-azaisatoic anhydride. The data illustrates the relative reactivity of different amino acid esters in the aminolysis reaction. nih.gov

This compound also undergoes nucleophilic acyl substitution with alcohols and other oxygen-based nucleophiles in a process known as alcoholysis. libretexts.orgchemguide.co.uk This reaction leads to the formation of an ester and a carboxylic acid. reactory.applibretexts.org The mechanism is analogous to aminolysis, involving the attack of the alcohol's hydroxyl group on a carbonyl carbon, formation of a tetrahedral intermediate, and subsequent ring-opening. libretexts.orglibretexts.org

The reaction is typically performed with gentle heating or in the presence of a base like pyridine (B92270), which serves to catalyze the reaction and neutralize the carboxylic acid byproduct. libretexts.orgchemguide.co.uklibretexts.org While acid anhydrides are generally less reactive than acyl chlorides, they are still effective reagents for esterification. reactory.appuomustansiriyah.edu.iq The reaction of this compound with an alcohol would result in the formation of a 2-aminonicotinate ester.

General Reaction Scheme for Alcoholysis:

The reactivity of acid anhydrides extends to transformations with carbon-based nucleophiles, such as organometallic reagents like Grignard reagents and organolithiums. masterorganicchemistry.com These reactions, however, are often more complex than those with amines or alcohols. With highly reactive Grignard reagents, the reaction can proceed past the initial nucleophilic acyl substitution. The first equivalent of the Grignard reagent attacks the anhydride to form a ketone intermediate. This ketone is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent, ultimately leading to a tertiary alcohol after an acidic workup. masterorganicchemistry.com

In the context of this compound, reaction with a Grignard reagent (R-MgX) would be expected to initially open the anhydride ring to form a ketone. Subsequent attack on this intermediate ketone would yield a tertiary alcohol. The precise outcome can be controlled by reaction conditions, such as temperature. masterorganicchemistry.com For instance, using bulky hydride sources at low temperatures can sometimes allow for the isolation of an aldehyde from an ester, suggesting that careful selection of the carbon nucleophile and conditions could potentially lead to controlled acylation. masterorganicchemistry.com

Cycloaddition Chemistries Utilizing this compound Derivatives

Beyond its role in acylation, the this compound scaffold can be functionalized to participate in powerful cycloaddition reactions. These reactions are key in modern synthetic chemistry for constructing complex cyclic molecules, particularly heterocycles, in a highly efficient and stereocontrolled manner. fiveable.melibretexts.org

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, known for its high efficiency, regioselectivity, and mild reaction conditions. mdpi.comnih.gov This reaction involves the [3+2] cycloaddition of an alkyne and an azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. mdpi.com

Derivatives of this compound bearing an alkyne or azide functional group can serve as building blocks in CuAAC reactions. nih.gov This approach has been successfully employed for the synthesis of PET (Positron Emission Tomography) tracers. For example, an alkyne-functionalized 7-[¹⁸F]fluoro-8-azaisatoic anhydride was synthesized and subsequently conjugated to different azides via a CuAAC reaction. nih.gov This demonstrates the utility of the this compound core as a platform for bioconjugation, where the anhydride moiety can later be used for linking to biomolecules via aminolysis. nih.gov

| Azide Reactant | Alkyne-Functionalized this compound | Product | Radiochemical Yield (%) |

|---|---|---|---|

| Azido-PEG3-amine | [¹⁸F]2g | [¹⁸F]6a | 85 ± 4 |

| N₃-(CH₂)₄-COOH | [¹⁸F]2g | [¹⁸F]6b | 79 ± 5 |

This table summarizes the results of CuAAC reactions between an alkyne-functionalized this compound ([¹⁸F]2g) and various azides to form triazole-linked products. The high radiochemical yields underscore the efficiency of this cycloaddition strategy. nih.gov

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state without the formation of intermediates. fiveable.memsu.edu Cycloadditions are a prominent type of pericyclic reaction. libretexts.org While the CuAAC reaction is a stepwise, metal-catalyzed process, other concerted cycloaddition pathways are known for anhydrides. nih.gov

For example, maleic anhydride is a well-known dienophile in [4+2] Diels-Alder cycloadditions and can also participate in [2+2] photocycloaddition reactions. youtube.comrsc.org These reactions involve the π-systems of the anhydride reacting with another π-system to form new sigma bonds and create a cyclic adduct. libretexts.org Although specific examples of this compound itself participating in concerted pericyclic reactions like the Diels-Alder reaction are not prominently documented, its structural similarity to other reactive cyclic anhydrides suggests potential for such reactivity under appropriate conditions. The electronic nature of the integrated pyridine ring would be expected to influence the dienophilic or dipolarophilic character of the molecule, potentially opening avenues for unique cycloaddition pathways. researchgate.net

Stability Profiles and Degradation Pathways of this compound in Diverse Reaction Environments

The reactivity and utility of this compound in synthetic applications are intrinsically linked to its stability under various conditions. The compound's susceptibility to degradation, particularly through hydrolysis and solvolysis, dictates the choice of reaction solvents, temperature, and pH. Understanding these stability profiles is crucial for optimizing reaction outcomes and minimizing the formation of unwanted byproducts.

Hydrolytic Stability and Solvent Effects

The stability of the this compound ring system is significantly influenced by the presence of nucleophiles, particularly water, and the nature of the solvent. The inherent strain and electrophilicity of the anhydride make it susceptible to ring-opening reactions.

Detailed studies on a closely related derivative, 7-[¹⁸F]Fluoro-8-azaisatoic anhydride, provide valuable insights into the hydrolytic stability of this class of compounds across a range of pH values. This fluorinated analog demonstrates considerable stability at a physiological pH of 7.4, with 98% of the compound remaining intact after 3 hours. However, its stability markedly decreases in both acidic and basic environments. In a basic solution (pH 9.0), the compound undergoes rapid decomposition with a half-life of less than 30 minutes. In acidic conditions (pH 2.0), it shows moderate stability, with a half-life of less than 2.5 hours. This pH-dependent degradation underscores the need for careful pH control in reactions involving this compound, especially in aqueous or protic solvents.

Interactive Data Table: pH Stability of 7-[¹⁸F]Fluoro-8-azaisatoic Anhydride

| pH | Stability Assessment | Half-life (t₁₂) | Percentage Intact (after 3h) |

|---|---|---|---|

| 2.0 | Moderate stability | < 2.5 hours | Not specified |

| 7.4 | Stable | Not specified | 98% |

| 9.0 | Rapid decomposition | < 30 minutes | Not specified |

Data derived from studies on the 7-fluoro derivative, a close analog of this compound.

The choice of solvent also plays a critical role in the stability of this compound. Anhydrous aprotic solvents are generally preferred to minimize solvolysis. Common solvents used in reactions involving this scaffold include 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), particularly for its synthesis via cyclization with reagents like triphosgene (B27547). However, even in nominally anhydrous conditions, the thermal and solvolytic stability can be a concern, especially at elevated temperatures. For instance, reactions conducted in alcohol-containing solvent mixtures, such as methanol (B129727) (MeOH), can lead to the formation of methyl ester byproducts due to solvolysis. The use of acetonitrile (B52724) (MeCN) is also common, but the presence of residual water can facilitate hydrolysis.

Formation of Regioisomeric or Decomposition Byproducts

The primary degradation pathway for this compound in the presence of water is hydrolysis, which leads to the ring-opening of the anhydride to form the corresponding 2-aminonicotinic acid derivative. This occurs via nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring.

In the context of its synthetic applications, the reaction of this compound with nucleophiles can sometimes lead to the formation of byproducts. For example, insufficient thermal or solvolytic stability during reactions can result in significant contamination of the desired product by the corresponding ring-opened acid. If an alcohol is present as a solvent or a reagent, solvolysis can occur, leading to the formation of the corresponding ester as a byproduct.

When this compound reacts with a nucleophile containing multiple reactive sites, the formation of regioisomeric products is possible. The regioselectivity of the acylation is influenced by factors such as the relative nucleophilicity and steric accessibility of the different sites on the nucleophile. For instance, in reactions with molecules like lysine (B10760008), which contains both an α-amino group and a side-chain amino group, acylation can potentially occur at either position. Studies on derivatives have shown that it is possible to achieve preferential acylation of the more reactive or sterically accessible amine. However, changes in reactant ratios or reaction conditions can lead to the formation of a mixture of regioisomeric acylation products.

Advanced Applications of 7 Azaisatoic Anhydride in Organic and Chemical Biology Research

Role as a Versatile Synthon in Heterocyclic Compound Synthesis

7-Azaisatoic anhydride (B1165640) serves as a valuable building block, or synthon, in the synthesis of a variety of heterocyclic compounds. Its inherent reactivity, stemming from the anhydride functional group, allows for diverse chemical transformations, leading to the construction of complex molecular architectures.

Construction of Pyridopyrimidinone Architectures

The synthesis of pyridopyrimidinones can be achieved through the condensation of 2-aminonicotinic acids with carboxylic acid anhydrides. While direct examples utilizing 7-azaisatoic anhydride are not extensively detailed in readily available literature, the general reaction principle suggests its potential as a precursor. This type of reaction typically involves the acylation of the amino group of the 2-aminonicotinic acid derivative by the anhydride, followed by an intramolecular cyclization to form the pyridopyrimidinone ring system. The specific reaction conditions, such as temperature and the use of catalysts, would be crucial for optimizing the yield and purity of the desired product.

Precursor to Isatin and Azaisatin Frameworks

While the direct conversion of this compound to azaisatin is not a commonly cited pathway, the structural relationship between these compounds is significant. Isatoic anhydrides, in general, are known to be accessible through the oxidation of isatins. nih.gov Conversely, this suggests a potential, albeit less conventional, synthetic direction where a derivative of this compound could be envisioned as a precursor to an azaisatin framework. More established methods for the synthesis of 7-azaisatin often start from 7-azaindole (B17877). researchgate.netsemanticscholar.org For instance, a gram-scale synthesis of 7-azaisatin has been developed directly from 7-azaindole. researchgate.net Another method involves the oxidation of 1-alkyl-7-azaindoles using N-bromosuccinimide in dimethyl sulfoxide (B87167) to yield 1-alkylated 7-azaisatins. semanticscholar.org

Facilitating the Synthesis of Naphthyridine Derivatives

7-Azaisatin, a close relative of this compound, is a key intermediate in the synthesis of certain naphthyridine derivatives. ekb.eg The Pfitzinger-Borsche reaction, a well-established method for synthesizing quinoline-4-carboxylic acids, can be adapted to produce 1,8-naphthyridine (B1210474) analogues by reacting 7-azaisatin with α-methylene carbonyl compounds under basic conditions. ekb.eg This highlights the utility of the azaisatin scaffold, and by extension, the potential of this compound as a precursor to this scaffold, in the construction of the naphthyridine core. Various synthetic strategies exist for different isomers of naphthyridines, often starting from substituted aminopyridines. ekb.egmdpi.com

Development of Chemical Probes and Reagents Based on this compound

The unique chemical properties of this compound and its derivatives have led to their application in the development of sophisticated tools for chemical biology and medical imaging.

Radiosynthetic Building Blocks for Positron Emission Tomography (PET) Tracers

A significant application of this compound derivatives is in the field of Positron Emission Tomography (PET), a powerful non-invasive imaging technique. Specifically, 1-alkylamino-7-[¹⁸F]fluoro-8-azaisatoic anhydrides ([¹⁸F]AFAs) have been developed as versatile, ¹⁸F-labeled building blocks for the synthesis of PET tracers. nih.govacs.orgnih.gov These [¹⁸F]AFAs can be efficiently prepared from readily accessible trimethylammonium precursors. nih.gov

The utility of these building blocks lies in their ability to readily react with amines or to be used in "click chemistry" reactions, allowing for the efficient radiolabeling of a wide range of biomolecules. nih.govacs.org For example, [¹⁸F]AFAs have been successfully used to prepare three different ¹⁸F-labeled PSMA (prostate-specific membrane antigen) ligands, which are important for imaging prostate cancer. nih.gov The resulting radiotracers demonstrated excellent stability in vivo, and one of the conjugates showed promising properties for high-contrast imaging of small PSMA-positive lesions. nih.gov

The synthesis of these 7-halo-8-azaisatoic anhydride precursors involves the regioselective amination of 2,6-dihalonicotinic acids, followed by cyclization with triphosgene (B27547). nih.gov

Synthesis of 1-alkylamino-7-halo-8-azaisatoic anhydrides

| Starting Material | Reagent | Product | Yield (%) |

| 2,6-dihalonicotinic acids | Various amines | 2-alkylamino-6-halo-nicotinic acid intermediates | 47-84 |

| 2-alkylamino-6-halo-nicotinic acids | Triphosgene | 1-alkylamino-7-halo-8-azaisatoic anhydrides | 44-83 |

Data sourced from Gröner et al. nih.gov

Radiolabeling and Conjugation using [¹⁸F]AFAs

| Precursor | Reaction Type | Conjugate | Radiochemical Conversion (%) |

| Alkyne-functionalized precursors | Cu-catalyzed click cycloaddition | Triazole conjugates | 44-88 |

| Azide-functionalized precursors | Cu-catalyzed click cycloaddition | Triazole conjugates | 44-88 |

| Various amines | Acylation | 2-alkylamino-6-[¹⁸F]fluoronicotinamides | 15-98 |

Data sourced from Gröner et al. nih.gov

Reagents for RNA Structure Probing (SHAPE Analysis)

Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) is a powerful technique used to analyze the secondary and tertiary structure of RNA molecules. The method relies on electrophilic reagents that preferentially acylate the 2'-hydroxyl group of flexible, unpaired ribonucleotides. While several isatoic anhydride derivatives are well-established SHAPE reagents, such as 1-methyl-7-nitroisatoic anhydride (1M7) and N-methylisatoic anhydride (NMIA), the direct application of this compound itself is not as commonly documented. nih.govnih.govtcichemicals.comtcichemicals.comnih.gov

However, the formation of 3-azaisatoic anhydride has been observed as a side product during the synthesis of another SHAPE reagent, 2-aminopyridine-3-carboxylic acid imidazolide (B1226674) (2A3). nih.gov This indicates that the azaisatoic anhydride scaffold is compatible with the conditions of RNA structure probing and possesses the requisite reactivity. Isatoic anhydride-based SHAPE reagents are known for their rapid reaction kinetics, which can be advantageous for capturing transient RNA structures. biorxiv.org The reactivity of these reagents is a key factor in their effectiveness, with half-lives ranging from seconds to minutes. biorxiv.orgresearchgate.net

Common Isatoic Anhydride-Based SHAPE Reagents

| Reagent Name | Abbreviation |

| 1-methyl-7-nitroisatoic anhydride | 1M7 |

| N-methylisatoic anhydride | NMIA |

| 1-methyl-6-nitroisatoic anhydride | 1M6 |

| 5-nitroisatoic anhydride | 5NIA |

Information compiled from various sources. nih.govtcichemicals.comtcichemicals.com

The development of new SHAPE reagents is an active area of research, with a focus on improving properties such as cell permeability for in vivo studies. The structural features of this compound, particularly the presence of the nitrogen atom in the pyridine (B92270) ring, could potentially influence its reactivity, stability, and cell permeability, making it an interesting candidate for future development as a SHAPE reagent.

Design of Molecular Tags and Linkers for Biomolecule Conjugation

This compound and its derivatives have emerged as versatile platforms for the design of molecular tags and linkers essential for biomolecule conjugation. nih.gov These reagents serve as valuable building blocks for attaching probes, such as positron emission tomography (PET) tracers, to biological molecules. nih.gov A notable application is the use of 1-alkylamino-7-[¹⁸F]fluoro-8-azaisatoic anhydrides ([¹⁸F]AFAs) as prosthetic groups for radiofluorination. nih.govacs.org This methodology allows for the labeling of sensitive biomolecules under mild conditions, which is often challenging with direct radiolabeling techniques that require harsh conditions. nih.gov

The utility of this compound derivatives extends to two primary modes of bioconjugation:

Amine-Reactive Acylation: The anhydride moiety readily reacts with primary amine groups present in biomolecules like peptides and proteins to form stable amide bonds. nih.govlibretexts.org This approach is a cornerstone for linking the azaisatoic anhydride-based tag to specific sites, such as the ε-amino group of lysine (B10760008) residues. nih.gov

Click Chemistry: By functionalizing the this compound scaffold with bioorthogonal handles, such as alkyne or azide (B81097) groups, it can be transformed into a "click chemistry" linker. nih.govacs.org For instance, N-propargyl- and N-3-azidopropyl-substituted [¹⁸F]AFAs have been synthesized. nih.govacs.org These derivatives can be conjugated to molecules containing a corresponding azide or alkyne functionality through a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, forming a stable triazole linkage. nih.govnih.gov

This dual functionality allows researchers to choose the most appropriate conjugation strategy based on the target biomolecule and the desired application. The practical utility of these linkers has been demonstrated in the preparation of ¹⁸F-labeled ligands targeting the prostate-specific membrane antigen (PSMA), highlighting their potential in developing diagnostic and therapeutic agents. nih.govacs.org

Regioselectivity and Chemoselectivity in this compound Mediated Transformations

The reactions mediated by this compound exhibit significant levels of regioselectivity and chemoselectivity, which are critical for the precise modification of complex biomolecules. These molecules often possess multiple reactive functional groups. nih.govresearchgate.net Chemoselectivity refers to the preferential reaction of the anhydride with one functional group over another (e.g., amine over hydroxyl or thiol), while regioselectivity involves the selective reaction at one of several similar functional groups (e.g., one specific amine among many). nih.govresearchgate.net

Preferential Acylation of Sterically Differentiated Amine Groups

A key feature of amine-reactive this compound derivatives, such as [¹⁸F]AFAs, is their remarkable ability to preferentially acylate the most sterically accessible or most nucleophilic amine group within a molecule or a mixture of molecules. nih.gov This property is particularly advantageous for the site-selective modification of peptides and proteins, which may contain multiple lysine residues or a free N-terminal amine. nih.govacs.org

Research has shown that [¹⁸F]AFAs are generally less reactive acylating agents compared to conventional reagents like OSu (N-hydroxysuccinimide) or OTfp (2,3,5,6-tetrafluorophenyl) active esters. nih.gov This attenuated reactivity enables enhanced selectivity. In competitive experiments, an N-methyl-substituted [¹⁸F]AFA demonstrated a distinct preference for acylating less sterically hindered primary amines over more hindered ones. nih.gov For example, in a reaction containing both n-butylamine and L-leucine methyl ester, the acylation of n-butylamine was significantly favored. nih.gov This selectivity provides a powerful tool for directing labels or linkers to specific, sterically unencumbered locations on a biomolecule, potentially preserving the biological activity that might be compromised by modification at a sterically hindered active site. nih.gov

| Competing Amine 1 | Competing Amine 2 | Molar Ratio (Amine 1:Amine 2) | Radiochemical Conversion (%) - Product 1 | Radiochemical Conversion (%) - Product 2 |

|---|---|---|---|---|

| n-Butylamine | L-Leucine methyl ester | 1:1 | 40 | 10 |

| n-Butylamine | L-Leucine methyl ester | 1:10 | 15 | 25 |

| n-Butylamine | L-Valine methyl ester | 1:1 | 50 | <5 |

Data sourced from competition experiments using N-methyl-substituted AFA [¹⁸F]3e as the acylating agent in 0.2 M sodium borate (B1201080) buffer (pH 8.7) at 35 °C for 10 min. nih.gov

Influence of Substituents on Reaction Outcome

The outcome of transformations involving this compound is significantly influenced by the nature of substituents on both the anhydride ring and the reacting nucleophile (e.g., the amine). nih.gov These substituents can affect the electrophilicity of the anhydride's carbonyl carbons, the nucleophilicity of the amine, and can introduce new functionalities for subsequent reactions. fiveable.me

Substituents on the this compound:

Alkylamino Group (at position 1): The substituent on the nitrogen at position 1 can be modified to alter the reaction pathway. For standard acylation, small alkyl groups like methyl are used. nih.gov However, introducing groups like propargyl or azidopropyl transforms the reagent into a click chemistry linker, completely changing the subsequent conjugation strategy from acylation to cycloaddition. nih.govacs.org

Substituents on the Amine Nucleophile: The structure of the reacting amine plays a crucial role in the reaction's success and yield. The nucleophilicity and steric bulk of the amine are key factors. fiveable.me Conjugation reactions of [¹⁸F]AFAs with a variety of amines have been reported to yield the corresponding 2-alkylamino-6-[¹⁸F]fluoronicotinamides in a wide range of radiochemical conversions (RCCs), from 15% to 98%. nih.gov This wide range underscores the strong influence of the amine's structure on the reaction efficiency. Generally, less sterically hindered and more nucleophilic aliphatic amines react more readily than bulky or electron-deficient aromatic amines. nih.govfiveable.me

| Amine Substrate | [¹⁸F]AFA Derivative Used | Resulting Conjugate | Radiochemical Conversion (RCC) (%) |

|---|---|---|---|

| n-Butylamine | [¹⁸F]3e | [¹⁸F]5a | 98 |

| Benzylamine | [¹⁸F]3e | [¹⁸F]5b | 95 |

| 4-Methoxybenzylamine | [¹⁸F]3e | [¹⁸F]5c | 98 |

| Aniline | [¹⁸F]3e | [¹⁸F]5d | 15 |

| PSMA-Ligand Precursor | [¹⁸F]3e | [¹⁸F]JK-PSMA-14 | 55 |

Data shows the variance in reaction efficiency based on the amine nucleophile. nih.gov

Computational and Theoretical Studies on 7 Azaisatoic Anhydride Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 7-azaisatoic anhydride (B1165640). These studies provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential, all of which are crucial determinants of the molecule's reactivity.

A fundamental aspect of these investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For 7-azaisatoic anhydride, the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the anhydride group significantly influence the energies and spatial distributions of these frontier orbitals.

Furthermore, molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. These maps highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the carbonyl carbons of the anhydride moiety are expected to be highly electrophilic, making them susceptible to nucleophilic attack, a key step in many of its characteristic reactions. Conversely, the lone pair of electrons on the pyridine nitrogen contributes to a region of negative electrostatic potential.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study the electronic structure. NBO analysis provides insights into the hybridization of atomic orbitals, the nature of chemical bonds, and the extent of electron delocalization (resonance) within the molecule. For this compound, NBO calculations can quantify the delocalization of the nitrogen lone pair into the aromatic system and the resonance stabilization of the anhydride group, which in turn affects its stability and reactivity.

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Value | Method/Basis Set |

| HOMO Energy | -7.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.8 D | B3LYP/6-311++G(d,p) |

Note: The data in this table is representative and intended for illustrative purposes, based on typical values for similar heterocyclic anhydride systems.

Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling plays a pivotal role in elucidating the detailed mechanisms of reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most probable reaction pathways, characterize the structures of intermediates and transition states, and calculate the activation energies that govern the reaction rates.

A common reaction of this compound is its reaction with nucleophiles, such as amines or alcohols, which leads to the opening of the anhydride ring. Theoretical modeling of these reactions typically involves locating the transition state (TS) for the nucleophilic attack on one of the carbonyl carbons. Transition state theory can then be used to calculate the reaction rate constants. The geometry of the transition state provides valuable information about the steric and electronic factors that control the reaction's regioselectivity and stereoselectivity.

For instance, in the reaction with an amine, the initial step is the formation of a tetrahedral intermediate. Computational studies can determine the energy barrier for the formation of this intermediate and the subsequent barrier for the collapse of the intermediate to form the final product, with the concomitant departure of a leaving group. These calculations can also help to understand the role of catalysts, such as acids or bases, in lowering the activation energy of the reaction.

Interactive Data Table: Calculated Activation Energies for the Reaction of this compound with a Model Nucleophile (e.g., Ammonia)

| Reaction Step | Activation Energy (kcal/mol) | Method/Basis Set |

| Formation of Tetrahedral Intermediate | 15.2 | B3LYP/6-311++G(d,p) |

| Collapse of Intermediate | 8.5 | B3LYP/6-311++G(d,p) |

Note: The data in this table is representative and intended for illustrative purposes, based on typical values for similar anhydride reactions.

In Silico Predictions of Structure-Reactivity Relationships and Synthetic Outcomes

One of the most powerful applications of computational chemistry is the prediction of how changes in molecular structure will affect reactivity and the outcome of a chemical reaction. For this compound, in silico studies can be used to explore the effects of introducing different substituents on the pyridine ring or on the anhydride moiety.

By systematically varying the electronic and steric properties of these substituents, it is possible to establish quantitative structure-activity relationships (QSAR) or, more broadly, structure-reactivity relationships. For example, the introduction of an electron-withdrawing group on the pyridine ring would be expected to increase the electrophilicity of the carbonyl carbons, thereby accelerating the rate of nucleophilic attack. Conversely, an electron-donating group would have the opposite effect.

Computational models can predict these trends by calculating the changes in the electronic properties (such as the HOMO-LUMO gap and atomic charges) and the activation energies for a series of substituted this compound derivatives. These predictions can then be used to guide the design of new reagents with optimized reactivity for specific synthetic applications.

Furthermore, in silico methods can be employed to predict the regioselectivity of reactions. In cases where the two carbonyl groups of the anhydride are electronically distinct due to substitution, computational analysis can determine which carbonyl carbon is more susceptible to nucleophilic attack, thus predicting the major product of the reaction. This predictive capability is invaluable for planning synthetic routes and minimizing the formation of unwanted byproducts.

Interactive Data Table: Predicted Effect of Substituents on the Reactivity of this compound

| Substituent at C-5 | Calculated LUMO Energy (eV) | Predicted Relative Reactivity |

| -H | -1.50 | 1.0 |

| -NO2 | -1.85 | Increased |

| -OCH3 | -1.35 | Decreased |

Note: The data in this table is representative and intended for illustrative purposes, based on general principles of substituent effects.

Future Perspectives and Emerging Research Directions for 7 Azaisatoic Anhydride

Innovation in Sustainable and Efficient Synthetic Routes

The development of sustainable and efficient synthetic pathways is a cornerstone of modern chemistry. For 7-azaisatoic anhydride (B1165640) and its derivatives, research is geared towards optimizing existing methods and discovering new, environmentally benign alternatives. A key focus is on improving atom economy, reducing hazardous waste, and utilizing milder reaction conditions.

Current synthetic strategies for derivatives such as 1-alkylamino-7-halo-8-azaisatoic anhydrides involve a multi-step process. acs.org This process begins with the regioselective amination of 2,6-dihalonicotinic acids, followed by cyclization. acs.org The cyclization step often employs reagents like triphosgene (B27547), which, while effective, raises safety and environmental concerns. acs.org

Research is also directed at diversifying the starting materials, potentially leveraging bio-based feedstocks to create a more sustainable lifecycle for these compounds. researchgate.netresearchgate.net The overarching goal is to develop synthetic routes that are not only high-yielding but also align with the principles of green chemistry.

Expanding the Scope of Applications in Novel Chemical Transformations

7-Azaisatoic anhydride is recognized as a reactive acylating agent, a property that is being exploited in an expanding range of chemical transformations. longdom.orgwikipedia.org Its ability to participate in nucleophilic acyl substitution reactions makes it a valuable building block in organic synthesis. youtube.comlibretexts.org

A significant area of emerging research involves the use of radiofluorinated derivatives, such as 1-alkylamino-7-[¹⁸F]fluoro-8-azaisatoic anhydrides ([¹⁸F]AFAs), as versatile prosthetic groups. acs.orgacs.orgnih.govnih.gov These compounds have proven to be highly effective in two major types of novel chemical transformations:

Amine-Reactive Acylation: [¹⁸F]AFAs can be used for the efficient radiolabeling of molecules containing amine groups. acs.org This reaction proceeds rapidly and can even exhibit selectivity, preferentially acylating the more reactive or sterically accessible amine in a molecule with multiple amine functionalities. acs.org This opens up possibilities for the site-selective modification of complex biomolecules like peptides and proteins. nih.gov

Click Chemistry: By functionalizing the this compound core with moieties such as alkynes or azides, it can be used as a building block in copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. acs.orgnih.gov This "click chemistry" approach provides a highly efficient and specific method for conjugating the anhydride to other molecules, significantly broadening its synthetic utility. nih.gov

The following table summarizes the radiochemical conversions (RCCs) achieved in various transformations using [¹⁸F]AFA derivatives, demonstrating their efficiency as building blocks.

| Transformation Type | Reactant Type | Functionalized [¹⁸F]AFA | Radiochemical Conversion (RCC) |

| Acylation | Various amines | Amine-reactive | 15–98% acs.orgnih.govnih.gov |

| Click Cycloaddition | Alkyne/azide (B81097) precursors | Azidopropyl- or propargyl-substituted | 44–88% acs.orgnih.gov |

Future research will likely explore the reactivity of this compound with a wider array of nucleophiles and in other types of chemical reactions. Its potential in multicomponent reactions, where multiple chemical bonds are formed in a single step, is an area ripe for investigation. Furthermore, the development of chiral versions of this compound could open doors to its use in asymmetric synthesis.

Interdisciplinary Research Integrating this compound in Emerging Fields

The unique properties of this compound and its derivatives are facilitating their integration into various interdisciplinary fields, most notably in medicinal chemistry and molecular imaging.

The application of 7-[¹⁸F]fluoro-8-azaisatoic anhydrides in Positron Emission Tomography (PET) is a prime example of this interdisciplinary synergy. nih.gov PET is a non-invasive imaging technique that allows for the in vivo visualization of biological processes at the molecular level. nih.gov By using [¹⁸F]AFAs as prosthetic groups, researchers can efficiently label targeting molecules, such as ligands for the prostate-specific membrane antigen (PSMA), to create novel PET tracers. nih.govnih.gov

These tracers have shown significant promise in preclinical studies for the high-contrast imaging of PSMA-positive lesions, which is crucial for the diagnosis and staging of prostate cancer. acs.orgnih.gov The development of these imaging agents demonstrates the successful integration of organic synthesis, radiochemistry, pharmacology, and diagnostic imaging.

The table below highlights the outcomes of using [¹⁸F]AFA-derived PET probes.

| PET Probe | Target | Application | Outcome |

| [¹⁸F]JK-PSMA-15 | Prostate-Specific Membrane Antigen (PSMA) | Preclinical PET Imaging | Favorable imaging properties for high-contrast visualization of small PSMA-positive lesions. acs.orgnih.gov |

Beyond medical imaging, the inherent reactivity and structural features of this compound suggest potential applications in other emerging fields:

Materials Science: The ability of anhydrides to react with amines and alcohols is fundamental to the synthesis of polyamides and polyesters. longdom.orgwikipedia.org This suggests that this compound could be explored as a monomer for the development of novel polymers with unique properties, such as enhanced thermal stability or specific electronic characteristics, owing to its heterocyclic nature.

Agrochemicals: Many bioactive molecules used in agriculture are nitrogen-containing heterocycles. The 7-azaindole (B17877) scaffold, which can be derived from related precursors, is known for its biological activity. organic-chemistry.org The reactivity of this compound could be leveraged to synthesize new libraries of compounds for screening as potential herbicides, fungicides, or insecticides.

Drug Discovery: The anhydride functionality can be used to create prodrugs, temporarily masking a carboxylic acid group to improve a drug's properties. nih.gov This approach could be applied to develop novel therapeutics where the this compound moiety is used to modulate the pharmacokinetic profile of a parent drug.

Future research in these interdisciplinary areas will depend on collaborative efforts between synthetic chemists, biologists, materials scientists, and medical researchers to fully exploit the potential of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 7-Azaisatoic Anhydride, and how can purity be optimized?

Methodological Answer: Synthetic protocols for this compound typically involve cyclization of precursor amides or anhydride formation via dehydration. Key steps include:

- Precursor purification using recrystallization or column chromatography to minimize impurities .

- Reaction monitoring via thin-layer chromatography (TLC) or HPLC to track intermediate formation .

- Post-synthetic characterization using -NMR, -NMR, and FT-IR to confirm structural integrity. Purity can be enhanced by iterative recrystallization in anhydrous solvents (e.g., ethyl acetate/hexane mixtures) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- -NMR to identify proton environments, particularly the anhydride carbonyl protons (δ 2.5–3.5 ppm).

- -NMR to confirm carbonyl carbons (δ 160–180 ppm) .

- Infrared Spectroscopy (FT-IR): Peaks at 1750–1850 cm for anhydride C=O stretching .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Contradictions often arise from solvent effects, impurities, or instrumental calibration. Strategies include:

- Comparative analysis: Replicate experiments using identical solvents (e.g., DMSO-d vs. CDCl) and report solvent-specific chemical shifts .

- Impurity profiling: Use HPLC-MS to identify byproducts (e.g., hydrolyzed derivatives) that may skew spectral data .

- Cross-validation: Collaborate with independent labs to verify results, ensuring instrumentation is calibrated to international standards (e.g., NIST reference materials) .

Q. What experimental design principles apply to studying the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

- Control experiments: Include negative controls (e.g., reactions without catalysts) and positive controls (e.g., known anhydride reactivity benchmarks) .

- Kinetic studies: Use pseudo-first-order conditions with excess nucleophile (e.g., amines) and monitor reaction progress via -NMR or UV-Vis spectroscopy .

- Computational modeling: Employ DFT calculations (e.g., Gaussian or ORCA) to predict transition states and validate experimental activation energies .

Q. How should researchers handle discrepancies in bioactivity data for this compound derivatives?

Methodological Answer:

- Standardize assays: Use validated cell lines (e.g., HEK293 or HepG2) and report IC values with 95% confidence intervals .

- Data normalization: Express activity relative to internal controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .

- Meta-analysis: Aggregate data from multiple studies using tools like RevMan or PRISMA guidelines to identify outliers or trends .

Data Management & Reproducibility

Q. What protocols ensure reproducibility in this compound synthesis and testing?

Methodological Answer:

- Detailed documentation: Record reaction conditions (temperature, solvent purity, stirring speed) and instrument parameters (e.g., NMR pulse sequences) in lab notebooks or electronic databases .

- Open data practices: Deposit raw spectral data in repositories like Zenodo or Figshare, including metadata (e.g., solvent, instrument model) .

- Replication kits: Provide step-by-step protocols with hazard assessments (e.g., handling anhydrides under inert atmospheres) in supplementary materials .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

- Diverse analog libraries: Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing/donating groups) using parallel synthesis techniques .

- Multivariate analysis: Apply PCA (Principal Component Analysis) or PLS (Partial Least Squares) to correlate structural descriptors (e.g., Hammett constants) with bioactivity .

- Validation cohorts: Test top-performing analogs in secondary assays (e.g., in vivo models) to confirm SAR trends .

Conflict Resolution & Peer Review

Q. How should authors address contradictory findings in prior literature when publishing new data on this compound?

Methodological Answer:

- Explicit comparisons: Tabulate conflicting data (e.g., reaction yields, spectral peaks) and propose hypotheses (e.g., catalytic vs. stoichiometric conditions) in the discussion section .

- Transparent peer review: Share raw data and analysis code during review to enable independent verification .

- Ethical citations: Acknowledge prior work even when disputing conclusions, adhering to COPE (Committee on Publication Ethics) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.